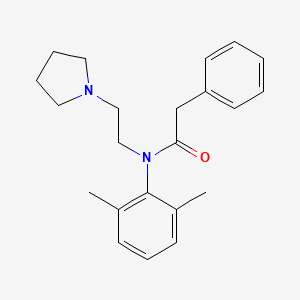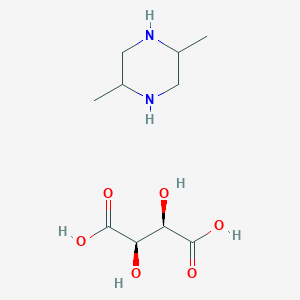
(2R,3R)-2,3-dihydroxybutanedioic acid;2,5-dimethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-2,3-dihydroxybutanedioic acid;2,5-dimethylpiperazine is a compound that combines two distinct chemical entities: (2R,3R)-2,3-dihydroxybutanedioic acid, commonly known as L-tartaric acid, and 2,5-dimethylpiperazine. L-tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes. It is widely used in the food and beverage industry as an acidulant. 2,5-dimethylpiperazine is a derivative of piperazine, a heterocyclic organic compound that is used in various pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-dihydroxybutanedioic acid;2,5-dimethylpiperazine involves the reaction of L-tartaric acid with 2,5-dimethylpiperazine. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous processes. The reaction conditions are optimized to ensure high purity and yield. The product is then purified using techniques such as crystallization, filtration, and drying to obtain the final compound in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-2,3-dihydroxybutanedioic acid;2,5-dimethylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-2,3-dihydroxybutanedioic acid;2,5-dimethylpiperazine has various scientific research applications, including:
Chemistry: The compound is used as a chiral building block in the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R,3R)-2,3-dihydroxybutanedioic acid;2,5-dimethylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-tartaric acid: A naturally occurring organic acid with similar chemical properties.
2,5-dimethylpiperazine: A derivative of piperazine with similar structural features.
Uniqueness
(2R,3R)-2,3-dihydroxybutanedioic acid;2,5-dimethylpiperazine is unique due to its combination of two distinct chemical entities, each contributing to its overall properties and potential applications. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
133-34-6 |
|---|---|
Molekularformel |
C6H14N2.C4H6O6 C10H20N2O6 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;2,5-dimethylpiperazine |
InChI |
InChI=1S/C6H14N2.C4H6O6/c1-5-3-8-6(2)4-7-5;5-1(3(7)8)2(6)4(9)10/h5-8H,3-4H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI-Schlüssel |
ZAPZHGJRFPDJEQ-LREBCSMRSA-N |
Isomerische SMILES |
CC1CNC(CN1)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC1CNC(CN1)C.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



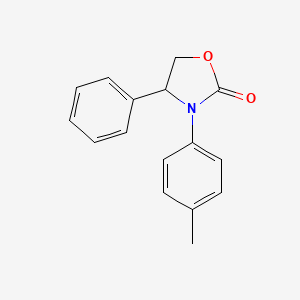
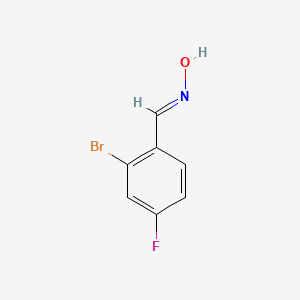
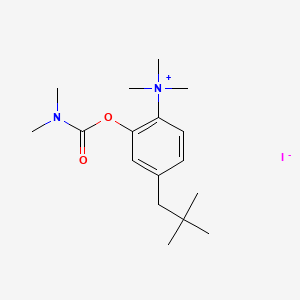

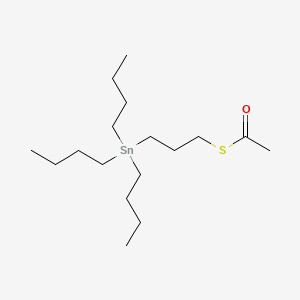
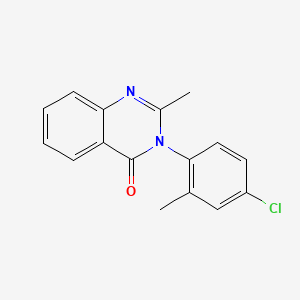

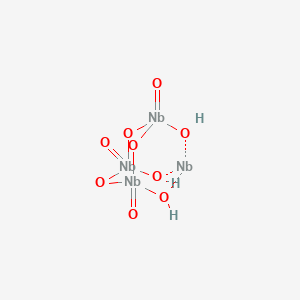
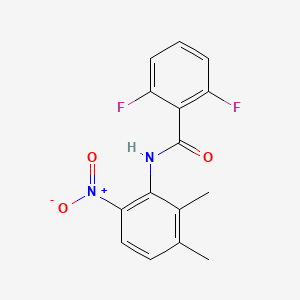
![1,2,3,3a,8,8a-Hexahydro-3a,8-dimethyl-pyrrolo[2,3-b]indole](/img/structure/B13739261.png)

